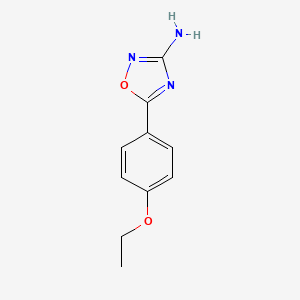

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as sodium hypochlorite, to yield the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The ethoxy group on the phenyl ring can undergo oxidation under controlled conditions. Strong oxidizing agents convert the ethoxy (–OCH₂CH₃) group to a hydroxyl (–OH) group or ketone, depending on the reagent and reaction environment.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 80°C, 6h | 5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-amine | |

| CrO₃/Acetic acid | 25°C, 12h | 5-(4-Oxo-phenyl)-1,2,4-oxadiazol-3-amine |

Key Findings :

-

Oxidation of the ethoxy group proceeds via cleavage of the ether bond, forming a phenolic hydroxyl group.

-

Over-oxidation to a ketone is possible with harsher conditions (e.g., CrO₃).

Reduction Reactions

The 1,2,4-oxadiazole ring is susceptible to reduction, leading to ring opening or saturation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi, 4h | 3-Amino-5-(4-ethoxyphenyl)-1,2-diazole | |

| LiAlH₄ | THF, 0°C → 25°C, 2h | 3-Amino-5-(4-ethoxyphenyl)-imidazolidine |

Key Findings :

-

Catalytic hydrogenation preserves the amine group while reducing the oxadiazole ring to a diazole .

-

LiAlH₄ induces complete ring opening, forming imidazolidine derivatives .

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophiles to the para and ortho positions due to the electron-donating ethoxy group.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1h | 5-(3-Nitro-4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 3h | 5-(3-Bromo-4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine |

Key Findings :

-

Nitration occurs preferentially at the meta position relative to the ethoxy group .

-

Bromination yields mono-substituted products under mild conditions.

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 participates in nucleophilic reactions, forming derivatives such as sulfonamides or Schiff bases.

Key Findings :

-

Sulfonamide formation proceeds quantitatively in the presence of triethylamine .

-

Schiff base synthesis requires anhydrous conditions to avoid hydrolysis .

Ring Functionalization and Cross-Coupling

The oxadiazole ring itself can engage in cross-coupling reactions, enabling further derivatization.

Key Findings :

-

Suzuki-Miyaura coupling introduces aryl groups at position 3 .

-

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is feasible with propargyl derivatives .

Hydrolysis and Stability

The oxadiazole ring exhibits stability under acidic conditions but hydrolyzes in basic media.

| Conditions | Product | Reference |

|---|---|---|

| 6M HCl, reflux, 8h | 5-(4-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

| 2M NaOH, 60°C, 4h | 3-Amino-5-(4-ethoxyphenyl)-1,2-diazole |

Key Findings :

科学的研究の応用

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant activity against various cancer cell lines. For instance:

- Study Findings : A series of oxadiazole derivatives were synthesized and tested against cancer cell lines such as MDA-MB-435 (melanoma), K-562 (leukemia), and T-47D (breast cancer). Compounds showed varying degrees of growth inhibition, with some achieving over 60% inhibition at specific concentrations .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine | MDA-MB-435 | 62.61 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | 34.27 |

| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | 39.77 |

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

- Research Insights : Certain oxadiazole derivatives have shown promise in inhibiting these enzymes, suggesting potential therapeutic applications in treating dementias .

Development of New Materials

This compound is also being explored for its utility in material science. Its structure allows for modifications that can enhance the properties of polymers and coatings.

Applications in Coatings

Research indicates that oxadiazole compounds can be incorporated into polymer matrices to improve thermal stability and mechanical properties. This application is crucial in developing advanced materials for various industrial uses.

作用機序

The mechanism by which 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

類似化合物との比較

Similar Compounds

- 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine

- 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine

- 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Uniqueness

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development .

生物活性

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are heterocyclic compounds known for their varied pharmacological activities. They have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral effects. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Various derivatives have been screened against multiple cancer cell lines, showing promising results.

Case Studies

- Anticancer Screening : In a study involving several oxadiazole derivatives, compounds were tested against leukemia, melanoma, lung, colon, and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar levels .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and interference with cell cycle progression. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities:

- 5-Lipoxygenase (5-LOX) Inhibition : Some oxadiazole derivatives have demonstrated significant inhibition of the 5-LOX enzyme, which plays a crucial role in inflammatory processes. The IC50 values for these compounds ranged from 18.78 μg/ml to >100 μg/ml .

Biological Activity Summary Table

Research Findings

Recent literature indicates that modifications in the oxadiazole structure can significantly influence biological activity. For example:

特性

IUPAC Name |

5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULCJKRGLRTTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。